tert-Butyl 3-methoxy-4-methylbenzoate
Overview
Description
tert-Butyl 3-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C12H18O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-butyl 3-methoxy-4-methylbenzoate is through the esterification of 3-methoxy-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-methoxy-4-methylbenzoate can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Products include 3-hydroxy-4-methylbenzoic acid or 3-formyl-4-methylbenzoic acid.
Reduction: Products include 3-methoxy-4-methylbenzyl alcohol or 3-methoxy-4-methylbenzene.
Substitution: Products include 3-bromo-4-methylbenzoate or 3-nitro-4-methylbenzoate.
Scientific Research Applications
Chemistry:
- tert-Butyl 3-methoxy-4-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and other enzymes.
Medicine:
- It may serve as a precursor for the synthesis of drug molecules with potential therapeutic applications.
Industry:
- The compound is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and methyl groups on the aromatic ring can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
tert-Butyl 4-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.
tert-Butyl 3-methylbenzoate: Similar structure but lacks the methoxy group on the aromatic ring.
tert-Butyl benzoate: Lacks both the methoxy and methyl groups on the aromatic ring.
Uniqueness:
- The presence of both methoxy and methyl groups on the aromatic ring of tert-butyl 3-methoxy-4-methylbenzoate makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity.
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDRJZXPPUNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563231 | |
Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104436-90-0 | |
Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.